- Hepatoprotective triterpenes from traditional Tibetan medicine Potentilla anserinaPhytochemistry (Elsevier), 2014, 102, 169-181,
Cas no 95298-47-8 (Kaji-ichigoside F1)

Kaji-ichigoside F1 structure
상품 이름:Kaji-ichigoside F1
Kaji-ichigoside F1 화학적 및 물리적 성질
이름 및 식별자
-
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxy-ursolic acid-28-O-bet
- euscaphic acid glucoside ester
- Kaji-ichigoside F1
- Kajiichigoside F1
- 1-O-[(2α,3α)-2,3,19-Trihydroxy-28-oxours-12-en-28-yl]-β-D-glucopyranose
- 28-O-beta-D-Glucopyranosyleuscaphic acid
- 2alpha,3alpha,19alpha-Trihydroxylurs-12-en-28-oic acid-28-O-beta-D-glucopyranoside
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,10,11-trihydroxy-
- 28-O-β-D-Glucopyranosyleuscaphic acid
- D
- 2α,3α,19α-Trihydroxylurs-12-en-28-oic acid-28-O-β-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 28-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside
- Euscaphic acid 28-O-β-D-glucopyranoside
- AKOS037515255
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- MS-30964
- KajiichigosideF1
- HY-N2297
- 95298-47-8
- CS-0019624
- DTXSID201316292
- CHEMBL4128666
- (+)-28-Glucosyl tormentate
- 28-Glucosyl tormentate
- (+)-Kaji-ichigoside F1
- DA-64703
- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1R,2R,4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
-
- 인치: 1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
- InChIKey: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
- 미소: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
계산된 속성
- 정밀분자량: 650.402998g/mol
- 표면전하: 0
- XLogP3: 3.2
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 10
- 회전 가능한 화학 키 수량: 4
- 동위원소 질량: 650.402998g/mol
- 단일 동위원소 질량: 650.402998g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 177Ų
- 중원자 수량: 46
- 복잡도: 1250
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 16
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 분자량: 650.8
실험적 성질
- 색과 성상: Powder
- 밀도: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 230-232 ºC (chloroform methanol )
- 비등점: 741.5±60.0 °C at 760 mmHg
- 플래시 포인트: 223.6±26.4 °C
- 용해도: Insuluble (6.51E-4 g/L) (25 ºC),
- 증기압: 0.0±5.6 mmHg at 25°C
Kaji-ichigoside F1 보안 정보
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다
Kaji-ichigoside F1 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1080-5mg |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 5mg |
¥ 1660 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1080-1 mg |
Kaji-ichigoside F1 |
95298-47-8 | 1mg |
¥3393.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1250522-5mg |
KajiichigosideF1 |
95298-47-8 | 98% | 5mg |
$390 | 2024-06-06 | |
TargetMol Chemicals | TN1080-1 mL * 10 mM (in DMSO) |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2590 | 2023-09-15 | |
A2B Chem LLC | AX03333-500mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 500mg |
$25861.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-1000mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 1000mg |
$41361.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-5mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 5mg |
$795.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-100mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 100mg |
$8035.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-10mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 10mg |
$1320.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-50mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 50mg |
$4659.00 | 2024-04-19 |
Kaji-ichigoside F1 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetone ; 0 °C
1.2 Reagents: Acetone ; 0 °C
참조
합성회로 2
반응 조건
1.1 4 d
참조
- Biotransformation of oleanolic acid by Alternaria longipes and Penicillium adametziJournal of Asian Natural Products Research, 2011, 13(2), 160-167,
Kaji-ichigoside F1 Raw materials
Kaji-ichigoside F1 Preparation Products
Kaji-ichigoside F1 관련 문헌
-
Li-Tao Wang,Mu-Jie Lv,Juan-Yan An,Xiao-Hong Fan,Ming-Zhu Dong,Sun-Dong Zhang,Jian-Dong Wang,Yan-Qiu Wang,Zi-Hui Cai,Yu-Jie Fu Food Funct. 2021 12 1432
-
Yanlin Li,Jing Wang,Linyong Li,Wenhui Song,Min Li,Xin Hua,Yu Wang,Jifeng Yuan,Zheyong Xue Nat. Prod. Rep. 2023 40 1303
95298-47-8 (Kaji-ichigoside F1) 관련 제품
- 50-04-4(Cortisone acetate)
- 71-63-6(Digitoxin)
- 52-21-1(prednisolone acetate)
- 53-36-1(Methylprednisolone Acetate)
- 51-98-9(norethindrone acetate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 78-35-3(Linalyl isobutyrate)
- 50-03-3(Hydrocortisone acetate)
- 58-20-8(Testosterone Cypionate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95298-47-8)Kaji-ichigoside F1

순결:99%/99%
재다:5mg/10mg
가격 ($):276.0/483.0